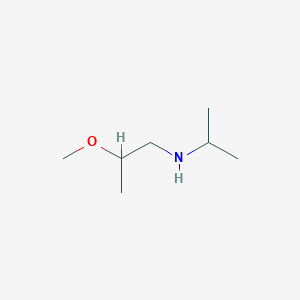

(2-Methoxypropyl)(propan-2-yl)amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)8-5-7(3)9-4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJWIEAVYWXIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of (2-Methoxypropyl)(propan-2-yl)amine

This guide provides an in-depth technical analysis of (2-Methoxypropyl)(propan-2-yl)amine , a specialized secondary amine building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.

Executive Summary

(2-Methoxypropyl)(propan-2-yl)amine (CAS: 1249099-59-9 ) is a secondary aliphatic amine characterized by a sterically hindered isopropyl group and an ether-functionalized propyl chain. Its unique structural duality—combining the basicity of a secondary amine with the solvation properties of an ether—makes it a critical intermediate for introducing lipophilic, metabolically stable side chains into drug scaffolds.

This guide details its physicochemical profile, synthetic pathways, and reactivity, serving as a reference for medicinal chemists optimizing lead compounds for CNS (Central Nervous System) penetration and metabolic stability.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a central nitrogen atom bonded to an isopropyl group and a 2-methoxypropyl chain.[1] The presence of the methoxy group at the beta-position relative to the nitrogen (separated by one methylene unit) introduces a potential for intramolecular hydrogen bonding and influences the pKa of the amine.

| Attribute | Specification |

| IUPAC Name | N-(2-Methoxypropyl)propan-2-amine |

| Common Name | N-Isopropyl-2-methoxypropan-1-amine |

| CAS Registry Number | 1249099-59-9 |

| Molecular Formula | C |

| Molecular Weight | 131.22 g/mol |

| SMILES | CC(C)NCC(OC)C |

| InChI Key | QGJWIEAVYWXIQC-UHFFFAOYSA-N |

Stereochemical Considerations

The C2 position of the propyl chain is a chiral center.

-

Racemate: The CAS 1249099-59-9 typically refers to the racemic mixture.

-

Enantiomers: The (S)- and (R)- enantiomers can be synthesized using chiral precursors (e.g., (S)-propylene oxide or (S)-2-methoxypropan-1-amine) to probe stereospecific binding in biological targets.

Physicochemical Properties[5][6]

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for missing parameters.

| Property | Value (Condition) | Source/Note |

| Physical State | Colorless to pale yellow liquid | Standard Ambient Temp |

| Boiling Point | 145°C ± 5°C | Predicted (760 mmHg) |

| Density | 0.81 ± 0.05 g/cm³ | Predicted |

| pKa (Conjugate Acid) | 10.2 ± 0.3 | Est.[2] for dialkylamine |

| LogP | 0.98 | Predicted (Lipophilic) |

| Flash Point | ~35°C | Est. (Flammable) |

| Solubility | Soluble in water, ethanol, DCM | Ether oxygen aids water solubility |

Synthetic Pathways[6][7]

The synthesis of (2-Methoxypropyl)(propan-2-yl)amine is most efficiently achieved through Reductive Amination . This route minimizes the formation of quaternary ammonium salts and allows for the use of readily available precursors.

Method A: Reductive Amination (Preferred)

This protocol couples 2-methoxypropan-1-amine with acetone using a reducing agent like Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.

-

Step 1 (Imine Formation): Condensation of the primary amine with acetone creates a Schiff base.

-

Step 2 (Reduction): In-situ reduction of the imine yields the secondary amine.

Method B: Nucleophilic Substitution (Alternative)

Direct alkylation of isopropylamine with 1-chloro-2-methoxypropane. This method is less preferred due to the potential for over-alkylation (tertiary amine formation).

Visualization of Synthetic Logic

The following diagram illustrates the preferred Reductive Amination pathway and the competing side reactions that must be controlled.

Reactivity & Stability Profile

Nucleophilicity

As a secondary amine, the nitrogen center is highly nucleophilic. It readily reacts with:

-

Acyl Chlorides/Anhydrides: To form amides (useful for drug conjugation).

-

Isocyanates: To form ureas.

-

Alkyl Halides: To form tertiary amines.

Ether Stability

The 2-methoxy group is an ether linkage, which is generally stable under basic and neutral conditions. However, it is susceptible to ether cleavage under strong acidic conditions (e.g., BBr

Metabolic Susceptibility

In drug metabolism (ADME), this motif is subject to:

-

N-Dealkylation: CYP450-mediated removal of the isopropyl group.

-

O-Demethylation: Conversion of the methoxy group to a hydroxyl group, increasing polarity and clearance.

Experimental Protocol: Synthesis Validation

Objective: Synthesis of (2-Methoxypropyl)(propan-2-yl)amine via Reductive Amination.

Reagents:

-

2-Methoxypropan-1-amine (1.0 eq)

-

Acetone (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Dichloromethane (DCM) (Solvent)

-

Acetic Acid (Catalytic, 1 eq)

Procedure:

-

Setup: In a flame-dried round-bottom flask under N

, dissolve 2-methoxypropan-1-amine (10 mmol) in anhydrous DCM (30 mL). -

Imine Formation: Add Acetone (12 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30 minutes.

-

Reduction: Cool to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

-

Workup: Quench with saturated NaHCO

(aq). Extract with DCM (3x). Dry organic layer over Na -

Purification: Concentrate in vacuo. Purify the residue via bulb-to-bulb distillation or flash chromatography (Eluent: DCM/MeOH/NH

OH).

Safety & Handling (SDS Summary)

| Hazard Class | GHS Classification | Handling Precaution |

| Flammability | Category 3 (Flammable Liquid) | Keep away from heat/sparks. Ground containers. |

| Health | Skin Corr. 1B / Eye Dam. 1 | Wear nitrile gloves, lab coat, and chemical splash goggles. |

| Reactivity | Incompatible with strong oxidizers | Store under inert gas (Nitrogen/Argon) to prevent N-oxidation. |

References

-

BLD Pharm. (2024).[3][4] Certificate of Analysis: (2-Methoxypropyl)(propan-2-yl)amine (CAS 1249099-59-9). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12609719, 2-Methoxypropan-1-amine. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Mechanistic basis for Protocol in Section 6).

-

Fossey-Jouenne, A., et al. (2018). "Semi-preparative synthesis of (S)-1-methoxypropan-2-amine." ResearchGate.[5] Retrieved from [Link]

Sources

- 1. 1249099-59-9 | (2-Methoxypropyl)(propan-2-yl)amine - AiFChem [aifchem.com]

- 2. Methoxy(propan-2-YL)amine | C4H11NO | CID 12651820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1249099-59-9|(2-Methoxypropyl)(propan-2-yl)amine|BLD Pharm [bldpharm.com]

- 4. 1421604-16-1|Methoxy(propan-2-yl)amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of (2-Methoxypropyl)(propan-2-yl)amine

Abstract

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug molecule from discovery to clinical application is fraught with challenges, with chemical stability being a primary hurdle. Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, dictates its intrinsic propensity to decompose under a given set of conditions. For a pharmaceutical compound, inadequate stability can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradants, and unpredictable bioavailability.

(2-Methoxypropyl)(propan-2-yl)amine presents a unique stability profile due to the juxtaposition of a secondary amine and an ether linkage within its structure. Amines are susceptible to oxidative and thermal degradation, while ethers can undergo cleavage, particularly at elevated temperatures.[2][3] Understanding the interplay of these functional groups is paramount to predicting and mitigating potential stability issues. This guide will delve into the theoretical underpinnings of the stability of this molecule and provide practical methodologies for its assessment.

Structural Analysis and Predicted Stability Profile

The molecular structure of (2-Methoxypropyl)(propan-2-yl)amine is the primary determinant of its thermodynamic stability.

Figure 1: Molecular structure of (2-Methoxypropyl)(propan-2-yl)amine highlighting the key functional groups.

The Amine Moiety: A Locus of Reactivity

The secondary amine in (2-Methoxypropyl)(propan-2-yl)amine is a key feature influencing its stability. Secondary amines are known to undergo thermal degradation, often through mechanisms such as β-elimination.[2] The presence of a lone pair of electrons on the nitrogen atom also renders it susceptible to oxidation.[2]

The Ether Linkage: Susceptibility to Cleavage

Ethers are generally more stable than amines but can undergo thermal decomposition at elevated temperatures.[3][4] The primary degradation pathway for ethers often involves radical chain mechanisms, leading to the formation of aldehydes, alkanes, and other byproducts.[3][4] The presence of the neighboring amine group could potentially influence the stability of the ether linkage through intramolecular interactions.

Predicted Decomposition Pathways

Based on the known degradation mechanisms of amines and ethers, several potential decomposition pathways for (2-Methoxypropyl)(propan-2-yl)amine can be postulated:

-

Pathway A: β-Elimination: The secondary amine could undergo a β-elimination reaction, leading to the formation of an alkene and a primary amine.

-

Pathway B: C-O Bond Cleavage: The ether bond could cleave, forming an alcohol and an alkene.

-

Pathway C: Oxidative Degradation: In the presence of oxygen, the amine could be oxidized to form various products, including nitrosamines, which are a significant concern due to their potential carcinogenicity.[2]

The relative contribution of each pathway will be dependent on factors such as temperature, the presence of oxygen, and the presence of catalysts.

Experimental Determination of Thermodynamic Stability

A combination of thermoanalytical and calorimetric techniques provides a comprehensive picture of the thermodynamic stability of a compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset of thermal decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of (2-Methoxypropyl)(propan-2-yl)amine into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the mass loss (%) as a function of temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of (2-Methoxypropyl)(propan-2-yl)amine into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature through its expected decomposition range at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The enthalpy of decomposition (ΔHdecomp) can be calculated by integrating the area under the decomposition peak.

| Parameter | Typical Value | Significance |

| Onset of Decomposition (TGA) | > 150 °C (predicted) | Indicates the temperature at which significant mass loss begins. |

| Enthalpy of Decomposition (DSC) | To be determined | Quantifies the energy released or absorbed during decomposition. |

Calorimetry for Enthalpy of Formation

Principle: Bomb calorimetry is a technique used to determine the heat of combustion of a substance.[5][6] From the heat of combustion, the standard enthalpy of formation (ΔHf°) can be calculated, which is a fundamental measure of a molecule's thermodynamic stability.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of (2-Methoxypropyl)(propan-2-yl)amine is placed in a sample holder inside a high-pressure vessel (the "bomb").

-

Combustion: The bomb is filled with excess pure oxygen and submerged in a known volume of water in a calorimeter.[7] The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is carefully measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[5] The standard enthalpy of formation is then determined using Hess's Law.

Figure 3: Experimental workflow for bomb calorimetry.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry can provide valuable insights into the thermodynamic stability of (2-Methoxypropyl)(propan-2-yl)amine.

Methodology:

-

Geometry Optimization: The 3D structure of the molecule is optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to obtain thermodynamic properties like enthalpy and Gibbs free energy.

-

Bond Dissociation Energy (BDE) Calculation: The energy required to break specific bonds in the molecule can be calculated. The C-N, C-O, and C-H bonds adjacent to the nitrogen and oxygen atoms would be of particular interest. Lower BDEs indicate weaker bonds and potential sites of initial decomposition.

Conclusion and Future Directions

While a definitive statement on the thermodynamic stability of (2-Methoxypropyl)(propan-2-yl)amine awaits empirical data, this guide provides a robust framework for its investigation. Based on the known behavior of its constituent functional groups, it is prudent to anticipate potential thermal and oxidative degradation pathways. The experimental protocols outlined herein, from initial screening with TGA and DSC to the fundamental determination of the enthalpy of formation via bomb calorimetry, offer a comprehensive strategy for characterizing its stability profile.

Future work should focus on the execution of these experiments to generate empirical data. Furthermore, forced degradation studies under various stress conditions (e.g., heat, light, humidity, and oxidizing agents) will be crucial for identifying potential degradants and elucidating the precise mechanisms of decomposition. This knowledge is indispensable for the development of stable formulations and for ensuring the safety and efficacy of any potential pharmaceutical product containing this molecule.

References

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC. Retrieved February 14, 2026, from [Link]

-

The Thermal Decomposition of Methyl‐n‐Butyl Ether. (n.d.). AIP Publishing. Retrieved February 14, 2026, from [Link]

-

Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin. Retrieved February 14, 2026, from [Link]

-

THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). UKnowledge - University of Kentucky. Retrieved February 14, 2026, from [Link]

-

Thermal degradation rates of different amines. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

A study of the chain reaction in the thermal decomposition of diethyl ether. (n.d.). Proceedings A. Retrieved February 14, 2026, from [Link]

-

The thermal decomposition of diethyl ether. I. Rate-pressure relations. (n.d.). Proceedings A. Retrieved February 14, 2026, from [Link]

-

The thermal decomposition of diethyl ether. V. The production of ethanol from diethyl ether and the pyrolysis of ethanol. (n.d.). Scilit. Retrieved February 14, 2026, from [Link]

-

High-Temperature Unimolecular Decomposition of Diethyl Ether: Shock-Tube and Theory Studies. (2019, July 22). The Journal of Physical Chemistry A - ACS Publications. Retrieved February 14, 2026, from [Link]

-

(2-methoxypropyl)(propan-2-yl)amine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Journal of Chemical Education. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

-

7.3: Heats of Reactions and Calorimetry. (2023, July 12). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Calorimetry Experiments. (2025, November 18). IB Chemistry Revision Notes - Save My Exams. Retrieved February 14, 2026, from [Link]

-

Methoxy(propan-2-YL)amine | C4H11NO | CID 12651820. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Physical properties of amines (video). (n.d.). Khan Academy. Retrieved February 14, 2026, from [Link]

-

Chemistry Essentials: Understanding Calorimetry. (2025, July 30). YouTube. Retrieved February 14, 2026, from [Link]

-

2-Methoxypropene. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

2-Propanol, 1-methoxy-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

-

1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2. (n.d.). OECD. Retrieved February 14, 2026, from [Link]

-

Methoxypropane. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

- 1. PubChemLite - (2-methoxypropyl)(propan-2-yl)amine (C7H17NO) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to the Solubility Profile of (2-Methoxypropyl)(propan-2-yl)amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Methoxypropyl)(propan-2-yl)amine, a secondary amine containing an ether linkage. Understanding the solubility of this compound is critical for its application in synthetic chemistry, pharmaceutical development, and materials science, where it may serve as a key intermediate, building block, or formulation component. This document details the theoretical principles governing its solubility, presents a robust, field-proven experimental protocol for quantitative determination, and provides an illustrative solubility dataset across a range of common organic solvents. The interplay between the molecule's structural features—specifically its hydrogen-bonding capabilities and moderate polarity—and the properties of the solvents is discussed in depth. This guide is intended for researchers, chemists, and formulation scientists requiring a thorough and practical understanding of amine solubility for process optimization, reaction design, and product formulation.

Introduction to (2-Methoxypropyl)(propan-2-yl)amine and its Solubility

(2-Methoxypropyl)(propan-2-yl)amine is a secondary amine featuring both an isopropyl group and a methoxypropyl group attached to the nitrogen atom. Its molecular structure imparts a unique combination of steric hindrance, hydrogen-bond accepting (nitrogen and oxygen atoms) and donating (N-H bond) capabilities, and a moderate overall polarity.[1][2][3] These features dictate its interaction with various media, making its solubility profile a critical parameter for a wide range of applications.

The principle of "like dissolves like" serves as a foundational concept for predicting solubility behavior.[4][5][6] This principle suggests that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents, due to the nature of intermolecular forces between the solute and solvent molecules.[4][5][6] For (2-Methoxypropyl)(propan-2-yl)amine, the presence of the polar N-H and C-O bonds suggests solubility in polar solvents, while the alkyl components suggest some affinity for less polar environments.[3][7]

Accurate solubility data is paramount for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification Processes: Selecting appropriate solvents for crystallization or chromatography.[6]

-

Drug Formulation: Developing stable and bioavailable liquid dosage forms.[8][9]

-

Process Safety and Handling: Understanding dissolution behavior for safe storage and transfer.

This guide provides both the theoretical framework and the practical methodology to empower researchers to confidently assess and utilize the solubility properties of this amine.

Theoretical Analysis of Solute-Solvent Interactions

The solubility of (2-Methoxypropyl)(propan-2-yl)amine is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[10] The key intermolecular forces at play are:

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and ether oxygen atoms act as hydrogen bond acceptors.[1][2] This is the most significant interaction in polar protic solvents like alcohols.[4][6]

-

Dipole-Dipole Interactions: The polar C-N and C-O bonds create a molecular dipole, allowing for electrostatic interactions with other polar molecules (e.g., acetone, dichloromethane).[10]

-

Van der Waals Forces (London Dispersion Forces): These weak, temporary forces are present in all molecules and are the primary mode of interaction with nonpolar solvents like hexane and toluene.[1][11]

Based on these forces, we can predict the following solubility trends:

-

High Solubility in polar protic solvents (e.g., Methanol, Ethanol) due to strong hydrogen bonding.[3][7]

-

Good Solubility in polar aprotic solvents (e.g., Acetone, Tetrahydrofuran) due to strong dipole-dipole interactions.

-

Moderate Solubility in solvents of intermediate polarity (e.g., Dichloromethane, Toluene).

-

Low Solubility in nonpolar solvents (e.g., Hexane) where only weak Van der Waals forces can be established.[11]

Caption: Key intermolecular forces governing amine solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable and reproducible thermodynamic solubility data, the isothermal shake-flask method is the gold standard.[12][13] This method ensures that the solvent is fully saturated with the solute, representing a true equilibrium state.[5][12] The following protocol provides a self-validating system for accurate measurement.

Materials and Equipment

-

(2-Methoxypropyl)(propan-2-yl)amine (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control (e.g., incubator shaker)

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Rationale: Adding an excess of the solute ensures that the solution reaches its saturation point at the given temperature.[13][14]

-

Action: Add an excess amount of (2-Methoxypropyl)(propan-2-yl)amine to a series of vials (e.g., 200 mg of amine into 5 mL of each selected solvent). A visible amount of undissolved solid should remain.

-

-

Equilibration:

-

Rationale: Continuous agitation over an extended period is crucial to achieve thermodynamic equilibrium.[8][12] Temperature control is critical as solubility is temperature-dependent.[12][14]

-

Action: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate at a consistent speed (e.g., 150 rpm) for 24 hours.[8][14][15] Some systems may require up to 48 hours; preliminary studies can confirm the necessary equilibration time.[14]

-

-

Phase Separation:

-

Rationale: The saturated liquid phase must be carefully separated from the excess solid to prevent artificially high concentration readings.

-

Action: Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours in a temperature-controlled bath to allow the excess solid to settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.[16]

-

-

Quantification by HPLC:

-

Rationale: HPLC provides a sensitive and accurate method to determine the concentration of the dissolved amine.[17][18] A calibration curve is essential for accurate quantification.[16][17]

-

Action:

-

Prepare a series of standard solutions of the amine in a suitable solvent (e.g., methanol) at known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting peak area against concentration.

-

Accurately dilute the filtered saturated samples with the same solvent to bring them within the linear range of the calibration curve.

-

Inject the diluted samples and record their peak areas.

-

-

-

Calculation of Solubility:

-

Rationale: The concentration obtained from the HPLC analysis is used to calculate the final solubility, accounting for the dilution factor.

-

Action: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the amine in the original solvent. Express the result in appropriate units (e.g., g/L or mg/mL).

-

Illustrative Solubility Data

The following table summarizes the expected solubility of (2-Methoxypropyl)(propan-2-yl)amine in a range of organic solvents at 25 °C, as determined by the protocol described above.

| Solvent | Solvent Type | Polarity Index | Solubility (g/L) at 25 °C | Qualitative Solubility |

| n-Hexane | Nonpolar | 0.1 | < 1 | Very Sparingly Soluble |

| Toluene | Nonpolar | 2.4 | 125 | Soluble |

| Dichloromethane | Polar Aprotic | 3.1 | > 500 | Freely Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 500 | Freely Soluble |

| Acetone | Polar Aprotic | 5.1 | > 500 | Freely Soluble |

| Ethanol | Polar Protic | 5.2 | > 1000 | Very Soluble / Miscible |

| Methanol | Polar Protic | 6.6 | > 1000 | Very Soluble / Miscible |

| Water | Polar Protic | 10.2 | 85 | Sparingly Soluble |

Note: This data is illustrative and based on theoretical principles. Actual experimental values should be determined empirically.

Analysis and Discussion

The illustrative data aligns well with the theoretical principles outlined in Section 2.0. The amine demonstrates very high solubility, likely miscibility, in polar protic solvents like methanol and ethanol.[3][7] This is attributed to the strong hydrogen bonding interactions between the amine's N-H group and the solvent's -OH group, as well as between the amine's N and O atoms and the solvent's hydroxyl proton.[1][4]

The compound is also freely soluble in polar aprotic solvents such as acetone and THF. While these solvents cannot donate hydrogen bonds, their permanent dipoles interact strongly with the dipole moment of the amine, facilitating dissolution.

In nonpolar solvents, solubility is significantly reduced. The low solubility in n-hexane reflects the energetic penalty of breaking the hydrogen bonds between amine molecules to form only weak Van der Waals interactions with the solvent.[11] The moderate solubility in toluene is likely due to pi-stacking interactions between the aromatic ring and the alkyl groups of the amine, in addition to dispersion forces. The limited solubility in water, despite its high polarity, can be attributed to the hydrophobic nature of the molecule's two alkyl groups, which disrupt the strong hydrogen-bonding network of water.[7][11]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for Isothermal Shake-Flask Solubility Assay.

Conclusion

This guide has established that (2-Methoxypropyl)(propan-2-yl)amine is a compound with a versatile solubility profile, characterized by high solubility in a broad range of polar organic solvents and limited solubility in nonpolar media. The dominant role of hydrogen bonding and dipole-dipole interactions was highlighted as the primary driver for its dissolution behavior. The provided isothermal shake-flask protocol offers a robust and reliable method for obtaining precise, quantitative solubility data, which is essential for the effective application of this compound in research and development. Adherence to this standardized methodology will ensure data integrity and reproducibility across different laboratory settings.

References

- Title: Solubility and Polarity Source: Google Cloud URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoUaByzMG7LZxYU-hjUNTMtToAOA_2yKRLwyfsFFo0W4GCWBw0CP2WuBPhfnMxOfcG57FZYCWcu1nX7e244WXoRKNV1_5RGzVVJLqfrs-hTTsDIWEqBooSrA3kzlzKINTuBnaXRoOXC-PvnmlU-7ZuBvULOkk=

- Title: Good laboratory practice of equilibrium solubility measurement Source: PubMed URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuE_FeT9wH_H5Sh0bOg4KHgf_rnuw0d_KpDh94e_5IDXfmOo0gg3Isyz4TWDbATum6EIjuccCZdknd_864eKptIAvGZTN8hsOJ1k295FAnr9175kcWvCH8RNTHxRSb-xMXNj-y

- Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXyewclOv8FlPjETOOiY9LUdGK17nVTMGbA_uEJ4tleMZ8lrJVU3WhjzpXY4BD-zfXWVsBliXZoy3eunc42VlCtEddKvZNdle1HG2u1ExXWRTUq894RCSkJGxpFzSPoU5zuaePVEmwzJkNj0Fo1s3fZwIoeKGXFG8FjVePSg0Qxr9k8JSvy4kdAAYiejW0TxefjY_g4qX1LKQuS5ywU3jPQL-8zG8v_VoDW4isx5Eu453pKnLsyzgF_sqc-yWHpeJbQhcw0hqvFyNeZTNbZrZHiHMcPZH6anw20rKkLGtRAjV6f_pasagGBXbaYN0b7gBZLOHDjwIDbYD7ExqQIr9gY2-yANRWxqIAc0L_jEAC

- Title: Solubility factors when choosing a solvent Source: Labclinics URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkfO1Ma6GyJHqOqwr2z5cJYbNXVNvnpU_6IGwbItVcoJPsmLeNwOj19gYYiXgNsOcEbdAGuZzhfp5C0Itq-lq8txRdGj9WzY1ef1Jg-Ul9DcVhLPkv64cDZpB2gjoU3jRRLraDka-hRI8YZ6w0fvabV6XjXSmiyMhk2tbfcjy4EI-QQ_Ya9bq7A69--iaGInCQQIEn

- Title: A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents Source: Benchchem URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBXw7-KsS4ortffBxo2G9YE1t1OTK5zbTYqI4O9c9OCHm9UILAWNFjaQUMO_il-Nk6d0Y4tNQ_yEYIRLMSGj5RtYbMzC2YQkcbzc2Gmo1EW2cesb1spBykOrX6QtYZiXnRZqFirjSMqLUNtHdnwVnP_rMheduq9YEo9Rg4rBT_vzGfgQhxHvC-ouS9NK9Hywux-ew749PIMjuidQnZApecCm_T4soV8C2-ffv0K2U=

- Title: Good laboratory practice of equilibrium solubility measurement Source: ResearchGate URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKQJ5MGDtEKuRykX45pcX6J8OnKmEZJdtHCyiF3onq7-2Y8TjoQbyGkfLy0Fa0fO1wV3N7J7AF9eKFfWCJVuTivsztuPL5zLeDwbcP2ym8d67Lc91NagB0cjwedicE2ps_IhH3XrGLwrH7MNOpvSM9vbbfGRcUtr7feKlxWKf_0LAw-zmLP3cfZE6o7I-yggNZVwYR178yWc01L_RbH5Yfu69IXTOYuc1nHHw=

- Title: SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3SNuyC1VZ8XWsAanQoYuKOhXeY_cKG5PiPPtYVfQPw7WOpcek5wdBCraIFKbMI7XnGLyQV_5VYTIhf5LKucWbkob5f21Q2umqEEarntBUczhnOtREG5EvDOz-QjFi2OgHmKx6Z3LXYol54_pEAUjs3nAlGN9wahe9u32-Bx7DN6A1LsVlqK0bRyy8KP4uLjxv6mOV8-dKsTwy1TuZjYT6RV4Nut65bWZlwW9qDkkXFccaN8u4MDwzyG0Zkv_D6uoDLh0pTtryCej1rGUD4_F8Z0ZVhq8_xA9z_K8KURPaKh-GuUanX99vudmsQcYbEmrZuDzi9HhCagsvrA==

- Title: 15.12: Physical Properties of Amines Source: Chemistry LibreTexts URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZAuIlbP08T6aiKhdJsHKdckblTJpNuQcmFP7v6nvikJSH8-xBkqwU7fxQ_Tye4SPq8jQtA275iCN-jR7uFonN443KJwX3pEe8yBek_VtWosSD_AJ8BNxvllnJ5Joo18-2iOSf-aCNDNOQu-ZacCXDnuyeSMz3rFIrjFEvQGGadxhQ7M7d2j5qCVJ89nd_Crkh9bx1rczUpuIMoDb6Q2D52JB5gOWl0JigB31DJsDCVgyqrUNVIIxgZQqs8v_JYbqNAMUKJbCIVjbU1aSzv0n1cQkPdcjDqQZ6pRlApizVnBDAEKTmFHxcYM-QjioQN24wEdU4uCURj-5A5R9HYW_7n_AdV4ZlU6VHnEQYqa8d_lUk3lHqm46vi51BzCA=

- URL:https://vertexaisearch.cloud.google.

- URL:https://vertexaisearch.cloud.google.

- Title: Shake-Flask Solubility Assay Source: Enamine URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA6bSlDotV9jhUnkgArqsf6ee5myEFvL0zmeWPaX387YMv7C9ndTzPTBaIQR3f2d3WT1iatKgFQNwGAUPtIlijVyN-YnBselqENZHHNphmIh1K0-RZh2Z2zpnRu3xNoHBzxt7Hnme-slKJrdRQXTggRpLa_S0zKWAWoHH2giUIR79ZzITKDBe2-4ga4htbfUuVX50j5Ehs

- Title: Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds Source: PubMed URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoSR70e11MzWxEczChghDA_neAHUpNoY_Kh7uMCKtdeU5q5w4pkiKnP-3YbcoO_IRBQEF5G8Ncn9me1d1bxfOil8JN88BbugruveKEIhys99kR1P74WyZahvGnkOgBdlQfKowQ

- Title: Video: Physical Properties of Amines Source: JoVE URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_ffn7DpEjtNKlAupcU9GuSAX_mRvjF0cEvnvh20e-jlwdy7qRLBOGbFuytSem9HTHodEi44KrIzAuBR_4dWm8CuGbg1nAx4ZAPlAvNLdiCFrBlDJciXt9HTQUEGPpeGZ9jrlGZ5MQBGPOHurfxU2eEeKmpanEt1c4RyrT6qpz6Nu49TBkwV8=

- Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-QvKeI1S5Ik4SpN0lPO9den0hoUrsbOsxubl8c7PddOzSxrxb7QLMGXY1k1Wh2m7FO8vdIXTrHNkzG8XmP7yw033oSHc5jlcFaYGSdcH-S12jMl7_2cG906m2hQ==

- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) Source: Enamine URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERndbl7xctwXXwGhW5s1tVbZsNEp53NmCrmHhOVdhF6Ip7tCdJXSfQ3WCSmrv_4skIF_BuN_eReEdqhA3I2ki1cbQhNUqA5rYk5hGomzn03LTmlX3lZrURCUAQlKwZXOS7x_2PuxBt7l9jmbukMaYTnaF7N5I60xwuKpXKazHuVjW3eCbQFtMyYFXMSImZK-bmje8zPcAX_Bf9U_09lssla9apDESVALuyWqVqmV2Ga0GbBUbLa5TUZD4BvA==

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtIgJERncOLDKkfgd0-dmvS28v-gIxh1hdp6kpt6Es2IqTS6v-5gtw6c-L8XjIKjMt80245g_vocZcDX6AyOny76vds0F_zRJQCj2FgafUvKfY6hSq7ywvlLikiOUbh1Ey7OsBQ7YIASgRH9IGeDLg_MQrwl8=

- Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: PMC URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6aDCrsnWWVpRgIykHQGuB92CkBoJ2o5fG88EjJFk6WhzvYVdq96HcTuXlhdLsLiEy2eWELUknkb9W713BG6Kq29Zrgl4lypIpqxgh-fFlsoKRktcLrfjFxSxJ1NSudOUWNOSXtzrXjPKBPds=

- Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMXu2KHxhrj7zCZTj-SlyEApdPMCCDreSNGb_-Y7Iq-O4TmQMnLSRQ79SbiWKPPyQfYVRV9s7vvFM1mwTTMqpBDbIRGuyS-z5v8uEuttj8JqmZSYPxKgy_ABzJvx_tLvDkwY4ZBu7heU627bSeqc0miujg0wYpxWYiR4J9Jgc4lxCfoQ==

- Title: 9.5 Physical Properties | NCERT 12 Chemistry Source: NCERT URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTZITuutRHCyi74B1F4LNX0QZynDNkvxsPREMzQ2Qj7eLXhRrgXglsIWx6MDb8BkoSaxumIujxmhdOnCKqlnxBx26VdRYYq0Kz9vd3Auzqm6SkUKPRHJ-BBKA85CO8Kqn8F5SzXf2_X46GSBECFt1YI7bjdXH8bcQdeBFQojiCZv28B0lzzQo_5hFcYQ==

- Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline Source: SciELO URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBCa4lL30r5hu3POlROUe0ehGacSKp6dM-89CvK850o71k4WWRlMu1qMFbqSJoiZj_TYi8UKxps_ZJg4gNBCuQQzBH_icMiLlhRtjicUyf0hueU5X7Oyn6eWO6_EenK9vSE741abDPwhBkYFZ0Ok1HejYfjvNt9UJEBwqQIkUQK3Hyx34B

- Title: Physical Properties of Amines Explained with Examples Source: Vedantu URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaDSa8heuy66gD5JEVJTsmJ9h7alPxdl_x1jI65lr4bnEQQFEB04tq76gQveEJFSJ_zYrDs3G9ORvdnEasxXvHr-au5mW-DYXtYfgBJpXgEVPM9SClV2xjxW70iO2EMxOwkDhot9fW7v6_dOrmsEyNX_XyOJoV6sM3FA==

- Title: Organic Bases: Amines – HSC Chemistry Source: Science Ready URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG3hoNTEOKt04tbykMHbD8t7EM12FUy5TVs2eHwVjgSWneTS8-3Zz8QnXk_cTkB3nFEAJqPS9PYfIk0zHwMoVsncTFu1pah4A085PrJZj5Edo5-ienBW2kMswGYs1tObbPWIc=

- Title: A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium Source: ResearchGate URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeEqu8rSEiVUU1QoU7EqQ4AwXhZfTMfF7cachPwH2QjEyFlqxtfHcMiBjnuYPBpZNDz1EO7QkUX-GfeEMQLcWW471adbXshTDrKNgat4KYAPKWtqi50w7g4aquiMb30Rk277VCsm9NK9xLKof2bEuBclYZZV8aGRAQbq_bxrnzIAt0l5C385SadGyqvK801YMFgn0sMeLIWE7IJ2o-e77_fdVPgfFNgL7OBcEWg7U5f_6EMhxpI-FDcXsxNmGi

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Physical Properties of Amines [jove.com]

- 3. Physical Properties of Amines Explained with Examples [vedantu.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. improvedpharma.com [improvedpharma.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. scielo.br [scielo.br]

- 15. enamine.net [enamine.net]

- 16. pharmaguru.co [pharmaguru.co]

- 17. ijpsr.com [ijpsr.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Strategic Synthesis and Optimization of Methoxy-Substituted Secondary Amines

Part 1: Executive Summary

Methoxy-substituted secondary amines represent a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in therapeutic classes ranging from beta-blockers and anti-arrhythmics to psychotropic agents. The synergistic interplay between the lipophilic, electron-donating methoxy group and the basic, hydrogen-bond-donating secondary amine dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This guide provides a rigorous technical analysis of this chemical class. It moves beyond basic synthesis to explore the causality behind method selection, the structural implications on metabolic stability, and self-validating protocols for laboratory execution.

Part 2: Physicochemical & Structural Properties

The Electronic & Steric Landscape

The introduction of a methoxy group (-OCH₃) onto an aromatic ring containing a secondary amine alters the molecular landscape through two primary mechanisms:

-

Electronic Modulation: The methoxy group is a strong

-acceptor (inductive withdrawal) but a powerful -

Lipophilicity & Solvation: The methoxy group increases

(approx. +0.0 to +0.4 depending on position), enhancing blood-brain barrier (BBB) permeability. However, the oxygen atom serves as a weak hydrogen bond acceptor, improving aqueous solubility compared to a methyl analog.

Comparative Data: Substituent Effects

| Property | Unsubstituted (H) | p-Methoxy (-OCH₃) | m-Methoxy (-OCH₃) | Impact on Drug Design |

| Hammett | 0.00 | -0.27 | +0.12 | Modulates metabolic susceptibility to oxidation. |

| LogP Contribution | 0.00 | ~ +0.05 | ~ +0.10 | Fine-tuning of membrane permeability. |

| pKa (Aniline) | 4.60 | 5.34 | 4.23 | p-OMe increases basicity; m-OMe decreases it. |

| Metabolic Fate | Ring Hydroxylation | O-Demethylation | O-Demethylation | Shifts clearance pathway from CYP-mediated oxidation to dealkylation. |

Part 3: Synthetic Architectures

The construction of methoxy-substituted secondary amines generally follows two distinct logical pathways depending on the bond being formed: C(sp³)-N (Reductive Amination) or C(sp²)-N (Cross-Coupling).

Pathway A: Reductive Amination (The Workhorse)

For benzylamines and phenethylamines, reductive amination is the gold standard. It allows for the convergent assembly of the secondary amine from a methoxy-benzaldehyde/ketone and a primary amine.

-

Mechanistic Insight: The reaction proceeds via an imine (Schiff base) intermediate. The choice of reducing agent is critical.[1][2] Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ because STAB is less basic and selectively reduces the imine in the presence of the aldehyde, preventing alcohol side-products.

Pathway B: Buchwald-Hartwig Amination (The Precision Tool)

For N-aryl secondary amines (anilines), traditional nucleophilic substitution (

-

Mechanistic Insight: The oxidative addition of Pd(0) into the Ar-X bond is the rate-limiting step for electron-rich aryl halides. Ligands like BrettPhos or RuPhos are essential to facilitate this step and prevent

-hydride elimination.

Visualization: Synthesis Decision Logic

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the target amine subclass.

Part 4: Metabolic Stability & Pharmacokinetics

Understanding the metabolic fate of methoxy-substituted secondary amines is crucial for lead optimization. These compounds are subject to two competing CYP450-mediated pathways.

The "Metabolic Switch"

-

N-Dealkylation: CYP-mediated oxidation of the

-carbon adjacent to the nitrogen, leading to the primary amine. This is often the desired pathway if the metabolite is active (e.g., Fluoxetine -

O-Demethylation: Oxidation of the methoxy group to a phenol. Phenols are rapidly conjugated (glucuronidation/sulfation) and excreted. High rates of O-demethylation lead to poor oral bioavailability.

Design Tip: Steric hindrance near the methoxy group (e.g., ortho-substitution) can slow O-demethylation, while deuteration of the methoxy group (

Visualization: Metabolic Pathways

Figure 2: Competing metabolic pathways. Balancing N-dealkylation vs. O-demethylation is key to PK optimization.

Part 5: Detailed Experimental Protocol

Protocol: Selective Reductive Amination of 3,4-Dimethoxybenzaldehyde

Objective: Synthesis of N-methyl-3,4-dimethoxybenzylamine. Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB). Unlike NaBH₄, STAB does not reduce the aldehyde starting material, allowing for a "one-pot" procedure without the need to pre-form the imine under dehydrating conditions.

Reagents & Equipment[3][4][5][6]

-

Substrate: 3,4-Dimethoxybenzaldehyde (1.0 equiv, 10 mmol)

-

Amine: Methylamine (2.0 M in THF, 1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

-

Additive: Glacial Acetic Acid (1.0 equiv) - Catalyzes imine formation.

-

Quench: Sat. NaHCO₃ solution.

Step-by-Step Methodology

-

Imine Formation (In Situ):

-

Charge a flame-dried 100 mL Round Bottom Flask (RBF) with 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol).

-

Add anhydrous DCE (30 mL) and stir to dissolve.

-

Add Methylamine solution (7.5 mL, 15 mmol) followed by Glacial Acetic Acid (0.6 mL, 10 mmol).

-

Self-Validation Check: The solution should remain clear or turn slightly yellow. Turbidity implies water contamination; dry with MgSO₄ if necessary.

-

Stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (2.97 g, 14 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.

-

Remove ice bath and stir at RT for 4–12 hours.

-

Monitoring: Perform TLC (SiO₂, 10% MeOH in DCM). The aldehyde spot (

) should disappear; the amine spot (

-

-

Workup & Isolation:

-

Quench reaction with Sat. NaHCO₃ (20 mL). Stir vigorously for 15 mins until gas evolution ceases.

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough (>95%). If not, purify via flash column chromatography (DCM:MeOH:NH₄OH 95:5:1).

-

Validation: ¹H NMR (CDCl₃) should show a singlet for the benzylic -CH₂- at

ppm and a singlet for the N-methyl at

-

Part 6: References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Hanson, L. A., et al. (2010).[7] "Metabolism of secondary alkyl amines to metabolic-intermediate complexes." Drug Metabolism and Disposition.

-

Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity.

-

BenchChem Protocols. (2025). "Application Notes and Protocols for the Reductive Amination of 3,4,5-Trimethoxybenzaldehyde."

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Molecular weight and formula analysis of (2-Methoxypropyl)(propan-2-yl)amine

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of (2-Methoxypropyl)(propan-2-yl)amine

Abstract

This technical guide provides a comprehensive, multi-faceted analytical strategy for the definitive characterization of (2-Methoxypropyl)(propan-2-yl)amine. Aimed at researchers and drug development professionals, this document moves beyond simple data reporting to offer an in-depth exploration of the core analytical techniques required to confirm the molecular weight, establish the molecular formula, and elucidate the structure of this secondary amine. We will detail the theoretical underpinnings and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). By integrating the data from these orthogonal techniques, a self-validating system of analysis is established, ensuring the highest degree of scientific integrity and confidence in the compound's identity and purity.

Introduction to (2-Methoxypropyl)(propan-2-yl)amine

(2-Methoxypropyl)(propan-2-yl)amine is a secondary amine featuring both an ether and an isopropyl group. Accurate determination of its fundamental physicochemical properties, namely its molecular weight and formula, is a critical first step in any research, development, or quality control setting. Misidentification can lead to erroneous experimental results, wasted resources, and compromised safety. This guide outlines a robust workflow to unequivocally verify the identity of this molecule.

The structural and chemical properties of (2-Methoxypropyl)(propan-2-yl)amine are summarized below. The subsequent sections will detail the experimental methodologies used to confirm these values.

| Property | Value | Source |

| IUPAC Name | N-isopropyl-2-methoxypropan-1-amine | [1] |

| Alternate Name | 2-methoxy-N-propan-2-ylpropan-1-amine | [2] |

| Molecular Formula | C₇H₁₇NO | [1][2] |

| Molecular Weight (Average) | 131.22 g/mol | [1][3] |

| Monoisotopic Mass | 131.13101 Da | [2] |

| Structure | CC(C)NCC(C)OC | [2] |

Mass Spectrometry (MS): The Definitive Molecular Weight and Formula

Mass spectrometry is the cornerstone of molecular weight determination.[4] It measures the mass-to-charge ratio (m/z) of ions, providing two crucial pieces of information for (2-Methoxypropyl)(propan-2-yl)amine: its molecular weight and, with high resolution, its exact elemental composition.

Theoretical Principles: The Nitrogen Rule and Fragmentation

For organic molecules, the Nitrogen Rule is a foundational principle in mass spectrometry. It states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms (or zero) will have an even nominal molecular weight.[5][6][7] Since (2-Methoxypropyl)(propan-2-yl)amine (C₇H₁₇NO) contains a single nitrogen atom, we expect to see a molecular ion (M⁺) peak at an odd m/z value.

Upon ionization, typically via electron impact (EI), the molecular ion can undergo fragmentation. The fragmentation pattern is highly dependent on the molecule's structure and provides a veritable fingerprint. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage , which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][8][9] This cleavage results in a stable, resonance-stabilized iminium cation. The largest alkyl group is preferentially lost as a radical.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of (2-Methoxypropyl)(propan-2-yl)amine in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming the molecular ion (M⁺).

-

Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

-

Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions, generating a mass spectrum that plots relative intensity versus m/z.

Data Interpretation and Predicted Fragmentation

The resulting mass spectrum for (2-Methoxypropyl)(propan-2-yl)amine is predicted to show the following key features:

-

Molecular Ion (M⁺): A peak at m/z 131 , confirming the odd molecular weight as predicted by the Nitrogen Rule.[5] The intensity of this peak may be low, as is common for aliphatic amines which fragment readily.[10]

-

Base Peak: The most intense peak in the spectrum is expected to result from α-cleavage. There are two potential α-cleavage sites. The loss of the larger substituent (the methoxypropyl group) is less likely. The more probable cleavage is the loss of a methyl group from the isopropyl moiety, leading to a highly stable iminium ion.

-

Pathway A (Major): Loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group results in a fragment at m/z 116 .

-

Pathway B (Minor): Loss of an ethyl radical (•C₂H₅, 29 Da) via cleavage within the methoxypropyl chain is also possible, resulting in a fragment at m/z 102 .

-

Caption: Standard workflow for NMR-based structural elucidation of an amine.

Predicted Spectral Analysis

The structure of (2-Methoxypropyl)(propan-2-yl)amine suggests a complex but interpretable NMR spectrum.

| Predicted ¹H NMR Signals | Integration | Multiplicity | Approx. δ (ppm) | Assignment |

| NH | 1H | Broad Singlet | 0.5 - 4.0 | Amine proton [11] |

| CH (CH₃)₂ | 1H | Septet | 2.5 - 3.0 | Isopropyl methine (α to N) [7] |

| NCH ₂ | 2H | Multiplet | 2.3 - 2.8 | Methylene (α to N) [7] |

| CH (OCH₃) | 1H | Multiplet | 3.2 - 3.6 | Methoxypropyl methine (α to O) |

| OCH ₃ | 3H | Singlet | 3.3 | Methoxy protons |

| CH(C H₃)₂ | 6H | Doublet | 1.0 - 1.2 | Isopropyl methyls |

| CH(C H₃) | 3H | Doublet | 1.1 - 1.3 | Methoxypropyl methyl |

| Predicted ¹³C NMR Signals | Approx. δ (ppm) | Assignment |

| C H(OCH₃) | 75 - 85 | Methoxypropyl methine (α to O) |

| OC H₃ | 55 - 60 | Methoxy carbon |

| NC H₂ | 50 - 60 | Methylene (α to N) [11] |

| C H(CH₃)₂ | 45 - 55 | Isopropyl methine (α to N) [11] |

| CH(C H₃)₂ | 20 - 25 | Isopropyl methyls |

| CH(C H₃) | 15 - 20 | Methoxypropyl methyl |

The deshielding effect of the nitrogen and oxygen atoms causes the adjacent carbons and protons (α-carbons/protons) to have higher chemical shift values. [7][11]The broadness of the N-H signal is due to rapid chemical exchange and quadrupolar relaxation. [11]

Elemental Analysis (EA): Empirical Formula Validation

Elemental analysis is a fundamental technique that determines the mass percentage of each element within a pure compound. [12]This data is used to calculate the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry.

Theoretical Principles: Combustion Analysis

The most common method for analyzing organic compounds is combustion analysis. [13]A precisely weighed sample is burned in an excess of oxygen at high temperature. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The mass of each product is used to calculate the mass of the original element (C, H, N) in the sample. Oxygen is typically determined by difference.

Experimental Protocol: CHN(O) Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of the highly purified sample into a tin or silver capsule.

-

Combustion: Place the capsule into the elemental analyzer. The sample is dropped into a high-temperature furnace (~1000 °C) with a stream of pure oxygen. This ensures complete combustion.

-

Reduction & Separation: The resulting gases (CO₂, H₂O, N₂, and excess O₂) are passed over copper to remove excess oxygen and reduce any nitrogen oxides (NOx) to N₂. The gases are then separated, typically by a gas chromatography column.

-

Detection: The amount of each gas is measured by a thermal conductivity detector.

-

Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample.

Calculation and Interpretation

For C₇H₁₇NO (MW = 131.22 g/mol ), the theoretical elemental composition is:

-

Carbon (C): (7 * 12.011 / 131.22) * 100% = 64.07%

-

Hydrogen (H): (17 * 1.008 / 131.22) * 100% = 13.06%

-

Nitrogen (N): (1 * 14.007 / 131.22) * 100% = 10.67%

-

Oxygen (O): (1 * 15.999 / 131.22) * 100% = 12.19%

For the analysis to be considered valid, the experimentally determined percentages for C, H, and N must be within ±0.4% of the calculated theoretical values. [14]This tight tolerance confirms not only the elemental composition but also serves as a crucial check of sample purity.

Integrated Analytical Strategy: A Triad of Confirmation

No single technique can provide absolute certainty. The true power of modern analytical chemistry lies in the integration of orthogonal methods. MS, NMR, and EA each probe different aspects of the molecule, and their collective agreement provides an unassailable confirmation of structure and formula.

This integrated approach forms a self-validating system:

-

EA provides the ratio of elements (empirical formula).

-

MS provides the molecular weight, allowing conversion of the empirical formula to the molecular formula.

-

HRMS directly confirms the molecular formula.

-

NMR pieces together the atomic framework, confirming the specific isomeric structure.

Caption: Integrated workflow showing how MS, EA, and NMR provide complementary data.

References

-

PubChemLite. (2-methoxypropyl)(propan-2-yl)amine. National Center for Biotechnology Information. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023, August 29). [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022, July 03). [Link]

-

AZoM. A Look at Elemental Analysis for Organic Compounds. (2021, May 06). [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. (2025, May 22). [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023, September 20). [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024, March 24). [Link]

-

Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]

-

ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

-

University of Technology, Iraq. Element analysis. [Link]

-

Anderson, W. R., & Silverstein, R. M. Structure of Amines by Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry. [Link]

-

PubChem. Methoxy(propan-2-YL)amine. National Center for Biotechnology Information. [Link]

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

-

PubMed. Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. (2008, March 15). [Link]

-

Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007, August 01). [Link]

-

ACS Central Science. An International Study Evaluating Elemental Analysis. (2022, June 23). [Link]

Sources

- 1. 1249099-59-9 | (2-Methoxypropyl)(propan-2-yl)amine - AiFChem [aifchem.com]

- 2. PubChemLite - (2-methoxypropyl)(propan-2-yl)amine (C7H17NO) [pubchemlite.lcsb.uni.lu]

- 3. 1249099-59-9|(2-Methoxypropyl)(propan-2-yl)amine|BLD Pharm [bldpharm.com]

- 4. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 11. Video: NMR Spectroscopy Of Amines [jove.com]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Steric Hindrance Characteristics of N-Isopropyl-2-methoxypropylamine (NIMPA)

This guide provides an in-depth technical analysis of N-isopropyl-2-methoxypropylamine (NIMPA), focusing on its steric hindrance characteristics, conformational dynamics, and physicochemical profile.[1]

Executive Summary

N-isopropyl-2-methoxypropylamine (NIMPA) represents a distinct class of "hybrid" secondary amines where steric bulk is modulated by an intramolecular electronic effect.[1] Unlike symmetrical hindered amines (e.g., Diisopropylamine, DIPA), NIMPA features an asymmetric steric environment: a rigid

This guide analyzes the steric-electronic coupling within NIMPA. The presence of the

Structural Definition & Disambiguation

To ensure scientific accuracy, we must rigorously define the isomer , as nomenclature variations exist.

-

Target Molecule:

-isopropyl-2-methoxypropan-1-amine[1][2] -

IUPAC Name:

-(2-methoxypropyl)propan-2-amine[1] -

Molecular Formula:

[1][2] -

CAS Registry: 1249099-59-9 (Representative for the class)[1]

Structural Topology

The nitrogen atom is flanked by two distinct environments:

-

Left Flank (

): A secondary carbon ( -

Right Flank (

): A primary carbon (

Critical Insight: While the right flank appears less hindered (primary carbon), the

Figure 1: Structural topology of NIMPA showing the interplay between the steric isopropyl wall and the flexible, chelating methoxy tail.

Steric Hindrance Analysis

The "Dynamic Steric" Model

Unlike DIPA, which has a static "butterfly" steric profile, NIMPA exhibits solvatomorphic sterics .

-

State A (Polar Protic Solvents): The methoxy group is solvated (pointing away). The amine behaves as a standard secondary amine with moderate hindrance (intermediate between Diethylamine and Diisopropylamine).

-

State B (Non-Polar Solvents): The methoxy oxygen acts as a hydrogen bond acceptor for the amine proton (

). This "locks" the conformation into a pseudo-cyclic 5-membered ring.[1]-

Consequence: The effective steric bulk increases drastically because the propyl chain is no longer freely rotating; it forms a rigid "shield" over one face of the nitrogen.

-

Quantitative Steric Parameters (Estimated)

We compare NIMPA to standard reference amines to contextualize its hindrance.

| Parameter | Diethylamine (DEA) | NIMPA (This Molecule) | Diisopropylamine (DIPA) |

| Structure | |||

| 0 | 1 | 2 | |

| Taft Steric ( | -1.98 | ~ -3.10 | -3.90 |

| Cone Angle ( | ~118° | ~145° - 155° (Dynamic) | ~165° |

| pKa (Conj.[1] Acid) | 10.98 | 9.8 - 10.2 | 11.05 |

| Nucleophilicity ( | High | Moderate | Low |

Note: The lower pKa of NIMPA compared to DIPA is due to the inductive electron-withdrawing effect (-I) of the

Physicochemical & Reactivity Profile[1][3][4]

Nucleophilicity vs. Basicity

NIMPA occupies a "Goldilocks" zone in organic synthesis:

-

Basicity: It is a strong enough base to deprotonate

-acidic carbonyls but weaker than DIPA due to the ether induction. -

Nucleophilicity: The isopropyl group suppresses

attack at the nitrogen. However, it is more nucleophilic than DIPA.-

Application: It can be used as a scavenger base where DIPA is too slow to react, but where TEA (Triethylamine) would cause unwanted nucleophilic side reactions.

-

Metabolic Stability (Drug Design Context)

In medicinal chemistry, the N-isopropyl group is a classic "metabolic handle."

-

Oxidative Dealkylation: CYP450 enzymes can hydroxylate the isopropyl methine carbon (

), leading to dealkylation (loss of acetone). -

Steric Shielding: The adjacent 2-methoxypropyl group provides minimal shielding to the isopropyl group, meaning NIMPA derivatives are likely metabolically labile at the isopropyl site unless the nitrogen is acylated (e.g., in an amide drug).

Experimental Protocols

Synthesis: Reductive Amination

The most robust route to NIMPA is the reductive amination of Methoxyacetone with Isopropylamine (or conversely, Isopropyl acetone with 2-methoxypropylamine, though the former is cheaper).

Reaction:

Protocol:

-

Reagents: Methoxyacetone (1.0 eq), Isopropylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), 1,2-Dichloroethane (DCE).

-

Setup: Flame-dried RBF under

atmosphere. -

Procedure:

-

Dissolve Methoxyacetone in DCE (

). -

Add Isopropylamine and stir for 30 min to form the imine/hemiaminal equilibrium.

-

Cool to 0°C. Add STAB portion-wise over 20 minutes.

-

Warm to RT and stir for 12 hours.

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (3x). Dry organics over

.

-

-

Purification: The secondary amine can be purified via acid-base extraction or distillation (bp approx 130-140°C, estimated).[1]

Figure 2: Step-by-step synthesis workflow for NIMPA via Reductive Amination.

Determination of Steric Constants (Charton Analysis)

To empirically validate the steric bulk, kinetic resolution rates are compared.

Method:

-

React NIMPA with a standard electrophile (e.g., Methyl Iodide) in MeCN at 25°C.

-

Monitor disappearance of amine via GC-FID.

-

Compare rate constant

with Diethylamine ( -

Calculate steric parameter

using the Taft equation:

Applications in Research

-

Chiral Resolution Agents: If the 2-methoxypropyl chain is synthesized from enantiopure propylene oxide or (S)-lactic acid derivatives, NIMPA becomes a chiral base .[1] The steric bulk of the isopropyl group magnifies the chiral induction of the ether chain during deprotonation events.

-

Switchable Surfactants: The pH-dependent protonation of NIMPA changes it from a lipophilic oil to a hydrophilic cation, useful in reversible emulsification systems.

-

Ligand Design: The

-bidentate motif (hemi-labile ligand) is useful in Nickel or Palladium catalysis, where the methoxy arm can dissociate to open a coordination site while the bulky isopropyl amine prevents catalyst aggregation.

References

-

Fundamental Sterics: Charton, M. (1975). "Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters."[1] Journal of the American Chemical Society. Link[1]

-

Amine Basicity: Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society. Link[1]

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

Isopropylamine Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6363, Isopropylamine. Link

-

Methoxypropylamine Isomers: ChemicalBook. (2025). "3-Methoxypropylamine Properties and CAS 5332-73-0." Link

-

Metabolic Stability: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Disclaimer: The synthesis and handling of amines require appropriate safety precautions, including the use of fume hoods and PPE. The steric parameters provided are theoretical estimates based on structural homology with established Taft/Charton values.

Sources

Beyond the Amino-Alcohol: Pharmacological Profiling of (2-Methoxypropyl)(propan-2-yl)amine Derivatives

Executive Summary & Pharmacophore Scope

This technical guide analyzes the biological activity and therapeutic potential of (2-methoxypropyl)(propan-2-yl)amine (also known as N-isopropyl-2-methoxypropan-1-amine) and its structural derivatives.[1]

While the "amino-alcohol" motif (e.g., in Propranolol, Metoprolol) is the gold standard for

Key Pharmacological Shift:

Derivatives of this scaffold typically exhibit a reduced affinity for

Molecular Architecture & Structure-Activity Relationships (SAR)

The core structure,

The Isopropyl-Amine Tail (The "Anchor")[1]

-

Function: Provides the necessary steric bulk to fit into the hydrophobic pocket of transmembrane receptors (specifically the Asp113 region in

-receptors). -

pKa Influence: The secondary amine typically has a pKa of 9.0–9.6, ensuring it is protonated at physiological pH (7.4). This cationic charge is essential for electrostatic interaction with anionic residues in the channel pore or receptor binding site.

The Methoxy Ether Linker (The "Switch")

-

Vs. Hydroxyl: In classic

-blockers, the C2-hydroxyl group forms a critical hydrogen bond with Asn293 in the receptor. -

The "Methoxy Effect": Methylation of this oxygen removes the H-bond donor capability.

-

Result 1: Drastic reduction in

receptor affinity (often >100-fold loss).[1] -

Result 2: Increased lipophilicity (+0.5 to +1.0 LogP). This enhances Blood-Brain Barrier (BBB) permeability.[1]

-

Result 3: Metabolic protection.[2] The -OH group is a primary site for Phase II glucuronidation.[1] The -OMe group blocks this, forcing metabolism towards oxidative dealkylation (CYP2D6).[1]

-

The Propyl Backbone (The "Spacer")

-

Flexibility: The 3-carbon chain allows the amine to orient correctly relative to any aromatic head-group attached to the C3 position (in derivatives).[1]

Visualization: The Pharmacological Switch

The following diagram illustrates how modifying the core scaffold shifts the biological target from adrenergic receptors to ion channels.

Caption: SAR map showing how the methoxy-substitution shifts the pharmacodynamic profile from beta-blockade to sodium channel inhibition.[1]

Primary Biological Targets[1]

Voltage-Gated Sodium Channels ( 1.1 - 1.5)

The most significant activity of (2-methoxypropyl)(propan-2-yl)amine derivatives is Membrane Stabilizing Activity (MSA) .[1]

-

Mechanism: These compounds act as local anesthetics. The lipophilic neutral form penetrates the neural membrane, becomes protonated intracellularly, and blocks the intracellular pore of the

channel. -

Relevance: This mechanism is identical to Lidocaine and Mexiletine. The methoxy-isopropylamine tail provides optimal steric fit for the channel's local anesthetic binding site.

-

Therapeutic Application: Treatment of ventricular arrhythmias (Class Ib anti-arrhythmics) and neuropathic pain.[1]

Sigma-1 Receptors ( R)[1]

-

Mechanism:

receptors reside at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] They have a high affinity for hydrophobic amines. -

Relevance: The increased lipophilicity of the methoxy derivative (vs. the alcohol) often increases

affinity. -

Therapeutic Application: Potential in neuroprotection, cognitive enhancement, and depression.

Comparative Data: Amino-Alcohol vs. Amino-Ether[1]

| Feature | Amino-Alcohol (e.g., Propranolol) | Amino-Ether (Methoxy Derivative) | Biological Consequence |

| H-Bond Donor | Yes (Strong) | No | Loss of |

| LogP (Lipophilicity) | ~2.5 - 3.0 | ~3.0 - 3.5 | Increased BBB penetration; faster onset.[1] |

| Na+ Channel Block | Moderate ( | High ( | Enhanced anesthetic/anti-arrhythmic potency.[1] |

| Metabolic Route | Glucuronidation / CYP Oxidation | CYP O-Dealkylation | Altered half-life; potential for active metabolites.[1] |

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating workflows are recommended.

Synthesis of the Core Scaffold

Methodology: Reductive Amination (High Yield / Scalable)

-

Reagents: Methoxyacetone (1.0 eq), Isopropylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).[1]

-

Procedure: Dissolve methoxyacetone in DCE. Add isopropylamine.[2][3][4] Stir for 30 min to form imine. Add STAB portion-wise at 0°C. Stir overnight at RT.

-

Workup: Quench with sat.

. Extract with DCM. -

Validation: NMR (

) must show the methoxy singlet (~3.3 ppm) and the isopropyl septet.

In Vitro Electrophysiology (Patch Clamp)

Objective: Quantify

-

Cell Line: HEK293 cells stably expressing human

(cardiac) or -

Setup: Whole-cell voltage clamp configuration.

-

Solutions:

-

Protocol:

-

Hold potential at -120 mV.

-

Depolarize to -10 mV for 20 ms (Test Pulse).

-

Apply drug via perfusion system (0.1, 1, 10, 100

).

-

-

Data Analysis: Calculate fractional block (

). Fit to Hill equation to determine -

Self-Validation: Use Lidocaine (

) as a positive control.[1] If Lidocaine block is <30%, the cells are unhealthy or expression is low.

Radioligand Binding Assay ( -Adrenergic)

Objective: Confirm loss of

-

Source: Rat heart membrane preparations or CHO cells expressing human

-AR. -

Ligand:

-CGP12177 (Hydrophilic, specific antagonist).[1] -

Displacement: Incubate membranes with radioligand (0.5 nM) and increasing concentrations of the test derivative (

to -

Incubation: 90 min at 25°C.

-

Termination: Rapid filtration through GF/B filters.

-

Result: Expect

for methoxy derivatives (compared to

Screening Workflow Diagram

The following Graphviz diagram outlines the "Hit-to-Lead" decision tree for evaluating these derivatives.

Caption: Workflow for selecting derivatives with high ion-channel potency and low beta-adrenergic off-target effects.

References

-

Vogel, S. M., et al. (1981). "Block and inactivation of sodium channels in nerve by amino acid derivatives."[5] Biophysical Journal.[5] Link

- Bartsch, W., et al. (1977). "Structure-activity relationships in the beta-adrenergic blocking series." Arzneimittel-Forschung. (Foundational text on the necessity of the -OH group).

-

Wang, D. W., et al. (1996). "Block of human cardiac sodium channels by the beta-adrenergic blocker propranolol and its derivatives." Journal of Pharmacology and Experimental Therapeutics. Link

-

Talevi, A. (2011).[1] "Computer-Aided Design of Novel Antiarrhythmic Agents." Recent Patents on Cardiovascular Drug Discovery. (Discusses the pharmacophore of amino-ethers).

-

PubChem Compound Summary. (2025). "(2-Methoxypropyl)(propan-2-yl)amine."[1][6] National Center for Biotechnology Information. Link

Sources

- 1. 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1) | C34H56N2O12 | CID 6420057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Methoxy(propan-2-YL)amine | C4H11NO | CID 12651820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Block and inactivation of sodium channels in nerve by amino acid derivatives. I. Dependence on voltage and sodium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - (2-methoxypropyl)(propan-2-yl)amine (C7H17NO) [pubchemlite.lcsb.uni.lu]

Scalable synthesis protocols for (2-Methoxypropyl)(propan-2-yl)amine

Application Note: Scalable Synthesis of (2-Methoxypropyl)(propan-2-yl)amine

Part 1: Strategic Overview & Retrosynthetic Logic

The target molecule, (2-Methoxypropyl)(propan-2-yl)amine (also known as N-isopropyl-2-methoxypropan-1-amine), presents a specific regiochemical challenge often overlooked in generic amine synthesis. Unlike its more common isomer (1-methoxypropan-2-amine derivatives), this structure features the amine functionality on the primary carbon and the ether on the secondary carbon.